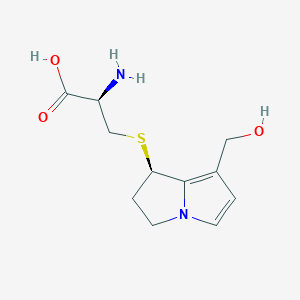

7-Cysteinyldehydroretronecine

Description

Structure

3D Structure

Properties

CAS No. |

64660-85-1 |

|---|---|

Molecular Formula |

C11H16N2O3S |

Molecular Weight |

256.32 g/mol |

IUPAC Name |

(2R)-2-amino-3-[[(1R)-7-(hydroxymethyl)-2,3-dihydro-1H-pyrrolizin-1-yl]sulfanyl]propanoic acid |

InChI |

InChI=1S/C11H16N2O3S/c12-8(11(15)16)6-17-9-2-4-13-3-1-7(5-14)10(9)13/h1,3,8-9,14H,2,4-6,12H2,(H,15,16)/t8-,9+/m0/s1 |

InChI Key |

SQSGSRJUBPDLGK-DTWKUNHWSA-N |

SMILES |

C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO |

Isomeric SMILES |

C1CN2C=CC(=C2[C@@H]1SC[C@@H](C(=O)O)N)CO |

Canonical SMILES |

C1CN2C=CC(=C2C1SCC(C(=O)O)N)CO |

Synonyms |

7-cysteinyldehydro-retronecine 7-cysteinyldehydroretronecine |

Origin of Product |

United States |

Formation and Biotransformation Pathways of 7 Cysteinyldehydroretronecine

Precursor Compounds and Metabolic Origins of Pyrrolizidine (B1209537) Alkaloids

Pyrrolizidine alkaloids are a large group of heterocyclic organic compounds synthesized by thousands of plant species worldwide as a defense mechanism against herbivores. nih.gov These alkaloids are typically found as esters, composed of a necine base and one or more necic acids, which contribute to their structural diversity. nih.gov The necine base, a bicyclic aliphatic hydrocarbon with a nitrogen atom at the bridgehead, originates from primary metabolites, specifically L-amino acids that are converted to homospermidine, the first specific precursor in PA biosynthesis. nih.govmdpi.com

The necic acids are also derived from amino acids. For instance, L-isoleucine is a direct precursor for seneciphyllic acid, while L-valine is converted into necic acids like senecioic, viridifloric, and trachelanthic acids. nih.govnih.gov L-threonine can also be a precursor, but it is first converted to L-isoleucine before being incorporated. nih.gov PAs exist in two primary chemical forms: tertiary amines (1,2-dehydropyrrolizidine alkaloids) and their corresponding N-oxides. mdpi.com While the N-oxides are generally less toxic and more water-soluble, they can be converted back to the tertiary base form within the body. nih.govmdpi.com

Enzymatic Systems Facilitating 7-Cysteinyldehydroretronecine Generation

The generation of this compound from pyrrolizidine alkaloids is a multi-step process heavily reliant on specific enzymatic systems within the body.

Role of Cytochrome P450 (CYP) Enzymes in Metabolic Activation

The toxicity of pyrrolizidine alkaloids is not inherent to the parent compounds but arises from their metabolic activation by cytochrome P450 (CYP) enzymes, primarily in the liver. acs.orgnih.govarizona.edu These enzymes catalyze the conversion of PAs into highly reactive pyrrolic esters, also known as dehydropyrrolizidine alkaloids (DHPAs). nih.govnih.govresearchgate.net This bioactivation is a critical step, as these reactive metabolites can bind to cellular macromolecules like proteins and DNA, leading to cytotoxicity. arizona.eduresearchgate.net The formation of these pyrrole-protein adducts serves as a biomarker for assessing PA toxicity. acs.orgnih.gov

The metabolic activation process involves the oxidation of the necine base, which introduces a double bond into the pyrrolizidine ring system, creating the reactive electrophilic centers. researchgate.net This dehydrogenation is considered the key bioactivation step. researchgate.net In addition to bioactivation, CYP enzymes are also involved in detoxification pathways, such as N-oxidation, which forms the less toxic PA N-oxides. oup.com

Identification of Specific Cytochrome P450 Isoforms Involved in Formation

Research has identified several specific cytochrome P450 isoforms that play a significant role in the metabolic activation of pyrrolizidine alkaloids. Notably, members of the CYP3A and CYP2B subfamilies are heavily implicated.

Studies have shown that CYP3A4 is a major enzyme responsible for the bioactivation of retronecine-type PAs like senecionine (B1681732) in human liver microsomes. oup.com It catalyzes the formation of the reactive intermediate (±)-6,7-dihydro-7-hydroxy-l-hydroxymethyl-5H-pyrrolizine (DHP). oup.com In some cases, CYP3A5 also contributes to the activation of certain PAs. acs.org

For retronecine-type PAs, a broader range of CYP isoforms, including CYP2A6, CYP2B6, and CYP3A4, have been shown to be involved. acs.orgnih.gov The specific isoforms that participate can vary depending on the structure of the pyrrolizidine alkaloid. acs.org For instance, while CYP3A4 and CYP3A5 are the exclusive activators of otonecine-type PAs, all ten studied CYPs showed the ability to activate retronecine-type PAs. acs.org

| CYP Isoform | Role in Pyrrolizidine Alkaloid Metabolism | References |

| CYP3A4 | Major enzyme in the bioactivation of senecionine to DHP in human liver. | oup.com |

| CYP3A5 | Involved in the activation of otonecine-type PAs. | acs.org |

| CYP2A6 | Involved in the activation of retronecine-type PAs. | acs.orgnih.gov |

| CYP2B6 | Involved in the activation of retronecine-type PAs. | acs.orgnih.gov |

Characterization of Metabolic Pathways Leading to Dehydroretronecine (B1196577) Intermediates

The metabolic activation of toxic pyrrolizidine alkaloids, which contain an unsaturated necine base, is a prerequisite for their harmful effects. acs.org This process, primarily carried out by hepatic cytochrome P450 enzymes, converts the PAs into reactive metabolites. acs.orgnih.gov The key metabolic pathways involved are oxidation and hydrolysis.

The primary activation pathway is the oxidation of the pyrrolizidine nucleus to form dehydropyrrolizidine alkaloids (DHPAs), which are highly reactive pyrrolic esters. nih.gov These DHPAs can be hydrolyzed to form (±)-6,7-dihydro-7-hydroxy-1-hydroxymethyl-5H-pyrrolizine (DHP), which is also a reactive metabolite. arizona.edu Both DHPAs and DHP are strong electrophiles that can readily react with nucleophilic groups in cellular macromolecules. nih.gov

Another significant metabolic route is N-oxidation, which produces pyrrolizidine alkaloid N-oxides (PANOs). nih.gov This is generally considered a detoxification pathway as PANOs are more water-soluble and can be more easily excreted. nih.gov However, this reaction can be reversible, and PANOs can be converted back to the parent PA, which can then undergo activation to the toxic pyrrolic esters. nih.gov Hydrolysis of the ester linkages in the parent PA to yield the necine base and necic acids is another important detoxification route that facilitates clearance of these compounds. nih.gov

Mechanism of Cysteine Conjugation to Dehydroretronecine Moiety

Following the metabolic activation of pyrrolizidine alkaloids to the reactive electrophile dehydroretronecine (DHR), a key detoxification pathway involves its conjugation with endogenous nucleophiles. One of the most important of these is the tripeptide glutathione (B108866) (GSH). The conjugation of DHR with GSH is an important step that can lead to the formation of this compound.

The chemical mechanism involves a nucleophilic attack by the thiol group (-SH) of the cysteine residue within glutathione on the electrophilic C7 or C9 position of the dehydroretronecine molecule. This forms a stable covalent bond. Subsequent enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione conjugate yields the final this compound adduct. This conjugation process effectively neutralizes the reactive pyrrolic intermediate, facilitating its excretion from the body. While conjugation with GSH is primarily a detoxification mechanism, the resulting cysteine adducts can also serve as biomarkers of PA exposure. researchgate.net

In Vitro and Ex Vivo Models for Studying this compound Formation

To investigate the complex biotransformation pathways of pyrrolizidine alkaloids and the formation of metabolites like this compound without resorting to in vivo human studies, researchers utilize a variety of in vitro and ex vivo models. nih.govnih.gov These models provide controlled environments to study specific metabolic reactions and enzymatic activities. rsc.orgrki.de

In Vitro Models:

Human Liver Microsomes: These are subcellular fractions containing a high concentration of cytochrome P450 enzymes and are widely used to study Phase I metabolism. acs.orgoup.comenamine.net They allow for the characterization of specific CYP isoform involvement in PA activation. nih.gov

Recombinant Human CYP Enzymes: Expressing individual human CYP isoforms in cell lines (e.g., COS cells) allows for precise determination of which enzymes are responsible for specific metabolic conversions. acs.orgnih.gov

Hepatocytes: Primary cultures of human and animal hepatocytes provide a more complete metabolic system, including both Phase I and Phase II enzymes, offering a more comprehensive view of biotransformation and conjugation reactions. nih.govmdpi.com

Ex Vivo Models:

Precision-Cut Liver Slices (PCLS): This model uses thin slices of liver tissue that maintain the natural architecture and multicellular composition of the organ. mdpi.com This allows for the study of metabolic processes in a more physiologically relevant context.

Liver-on-a-Chip Systems: These microfluidic devices aim to replicate the microenvironment of the liver, including the co-culture of different cell types like hepatocytes and endothelial cells, providing a dynamic system for studying liver function and toxicology. mdpi.com

Humanized Liver Chimeric Mice: These are immunodeficient mice whose livers have been engrafted with human hepatocytes. nih.govmdpi.com These models are valuable for predicting human-specific metabolic pathways in an in vivo-like setting. nih.gov

| Model Type | Description | Key Advantages | References |

| In Vitro | Uses isolated cellular components or cultured cells. | High-throughput, allows for mechanistic studies of specific enzymes. | nih.govnih.gov |

| Human Liver Microsomes | Subcellular fractions rich in CYP enzymes. | Excellent for studying Phase I metabolism and identifying key enzymes. | acs.orgoup.comenamine.net |

| Recombinant CYP Enzymes | Individual CYP isoforms expressed in cell lines. | Precisely identifies the role of specific enzymes. | acs.orgnih.gov |

| Hepatocytes | Cultured primary liver cells. | Contains both Phase I and Phase II enzymes for more complete metabolic profiling. | nih.govmdpi.com |

| Ex Vivo | Uses tissue explants or organotypic cultures. | Preserves tissue architecture and cell-cell interactions. | rsc.orgrki.de |

| Precision-Cut Liver Slices | Thin slices of viable liver tissue. | Maintains the complex cellular environment of the liver. | mdpi.com |

| Liver-on-a-Chip | Microfluidic devices with cultured liver cells. | Mimics the physiological microenvironment of the liver. | mdpi.com |

| Humanized Liver Chimeric Mice | Mice with livers repopulated with human hepatocytes. | Provides an in vivo-like system for studying human-specific metabolism. | nih.govmdpi.com |

Adduct Chemistry and Molecular Interactions of 7 Cysteinyldehydroretronecine

Formation of Covalent Adducts with Biological Macromolecules

The highly electrophilic nature of DHR and related dehydropyrrolizidine alkaloids ensures their ready reaction with nucleophilic components in tissues, including DNA and proteins. nih.govoup.comoup.com This covalent binding is a key aspect of their biological activity. wikipedia.orgmdpi.com The reaction between DHR and the nucleophilic thiol group of the amino acid cysteine results in the formation of 7-Cysteinyldehydroretronecine. fda.gov.tw This specific adduct is one example of the broader class of DHR-protein adducts that can be formed. It has been suggested that these secondary metabolites, formed from the initial binding of dehydroretronecine (B1196577) to nucleophiles, may retain some reactivity and contribute to further cellular damage. nih.gov The covalent binding of chemicals to proteins can form DNA-protein crosslinks (DPCs), which are cytotoxic lesions that interfere with essential cellular processes like DNA replication and transcription. frontiersin.orgnih.gov

Structural Elucidation of this compound-Derived Adducts

Advanced analytical techniques, particularly mass spectrometry and NMR spectroscopy, have been instrumental in determining the precise structures of adducts formed by DHR with nucleic acids and proteins. fda.gov.twnih.govbiorxiv.orgscielo.org.mx

While direct reactions of pre-formed this compound with DNA are not characterized, the DNA adducts formed by its precursor, DHR, are well-documented. mdpi.comnih.govnih.govacs.org These adducts are considered common biological biomarkers for the tumorigenicity induced by pyrrolizidine (B1209537) alkaloids. mdpi.comnih.govacs.orgresearchgate.net The primary sites of DNA alkylation by DHR are the exocyclic amino groups of deoxyguanosine (dG) and deoxyadenosine (B7792050) (dA). nih.gov The reaction preferentially occurs at the C9 position of the DHR necine base, leading to the formation of four specific, identifiable adducts. nih.govnih.govacs.org These include a pair of epimers of 7-hydroxy-9-(deoxyguanosin-N²-yl)dehydrosupinidine and a pair of epimers of 7-hydroxy-9-(deoxyadenosin-N⁶-yl)dehydrosupinidine. mdpi.comnih.govnih.gov Some studies also report alkylation at the N7 position of guanine. oup.comoup.comnih.gov

| Adduct Name | DNA Base | Attachment Site on DHR | Attachment Site on Base | Reference |

|---|---|---|---|---|

| DHP-dG-3 / DHP-dG-4 (epimers) | Guanine | C9 | N² | mdpi.comnih.govnih.gov |

| DHP-dA-3 / DHP-dA-4 (epimers) | Adenine | C9 | N⁶ | mdpi.comnih.govnih.gov |

| N7-Guanine Adduct | Guanine | Not specified | N7 | oup.comoup.com |

The compound this compound is, by its nature, a protein adduct formed via the covalent linkage of DHR to a cysteine residue. fda.gov.tw The nucleophilic amino acids cysteine, histidine, and lysine (B10760008) are the most common targets for modification by electrophiles. nih.gov The structure and accessibility of the amino acid within the protein influence its vulnerability to modification. nih.gov

Studies on the reaction of DHR with the amino acid valine have shown that DHR can form adducts at either the C7 or C9 position of its necine base. fda.gov.twacs.org The formation of this compound specifically involves the linkage between the thiol group of cysteine and the C7 position of DHR. fda.gov.tw The characterization of such peptide adducts can be achieved using mass spectrometry to identify the exact amino acid containing the modification. berkeley.edu

| Adduct Type | Amino Acid | Attachment Site on DHR | Reactive Group on Amino Acid | Reference |

|---|---|---|---|---|

| This compound | Cysteine | C7 | Thiol (-SH) | fda.gov.tw |

| DHP-Valine Adducts | Valine | C7 or C9 | Amino (-NH₂) | fda.gov.twacs.org |

Nucleic Acid Adducts (e.g., DNA Adducts)

Mechanistic Investigations of Adduct Formation Reactions

The formation of these covalent adducts is driven by the electrophilic character of DHR and the nucleophilic nature of sites on biological macromolecules. oup.comresearchgate.net

The reaction mechanism for adduct formation is a nucleophilic attack on the electrophilic DHR molecule. oup.comresearchgate.net In the case of this compound, the potent nucleophilic thiol (-SH) group of a cysteine residue attacks the electrophilic C7 carbon of DHR. fda.gov.twpearson.comnih.gov This type of reaction, involving an attack at the β-position of an α,β-unsaturated system, is classified as a nucleophilic conjugate addition, also known as a Michael addition. libretexts.orgwikipedia.org The reaction begins with the nucleophile attacking the electrophilic β-carbon, with the resulting negative charge being delocalized by resonance before protonation yields the final saturated product. wikipedia.org

The key reactive electrophilic species responsible for these reactions are the dehydropyrrolizidine alkaloids (DHPAs), which are pyrrolic esters, and their hydrolysis product, dehydroretronecine (DHR). nih.govmdpi.comresearchgate.net DHR is a bifunctional alkylating agent, possessing two electrophilic sites at the C7 and C9 positions. oup.comoup.com This electrophilicity arises from the allylic alcohol functionalities being conjugated with the pyrroline (B1223166) double bond, which facilitates the departure of a leaving group and attack by a nucleophile. oup.com This inherent reactivity drives the formation of covalent adducts with various cellular nucleophiles, including the thiol group of cysteine, which leads to the generation of this compound. researchgate.netfda.gov.tw

Nucleophilic Attack Pathways

Stability and Reversibility of Covalent Adducts

The formation of covalent adducts between this compound (7-Cys-DHR) and biological macromolecules is a critical aspect of its molecular toxicology. 7-Cys-DHR is a secondary metabolite that arises from the reaction of dehydroretronecine (DHR), a reactive pyrrolic metabolite of certain pyrrolizidine alkaloids (PAs), with the amino acid cysteine. arxiv.org The stability and potential reversibility of these adducts are key determinants of their persistence and long-term biological consequences.

The covalent bond is typically formed via Michael addition of the cysteine thiol group to the electrophilic C7 position of the DHR moiety. The stability of such adducts can be influenced by several factors, including the local chemical environment, pH, and the nature of the adducted macromolecule (e.g., protein or DNA). nih.gov

In the context of analytical detection by methods like mass spectrometry, adduct stability is a crucial consideration. The conditions used during sample preparation and analysis, such as the composition of buffers, temperature, and the ionization process itself, can potentially impair the integrity of metallodrug-protein adducts, highlighting the labile nature of some covalent modifications. nih.gov

While the general metabolic pathway of PAs leading to reactive pyrroles and subsequent adduct formation is well-documented, specific kinetic and thermodynamic data on the stability and reversibility of the 7-Cys-DHR adduct are not extensively detailed in the available literature. arxiv.org The persistence of these adducts in vivo is inferred from the chronic toxicity associated with PA exposure, suggesting that at least a fraction of these adducts are sufficiently stable to disrupt cellular processes over time.

Table 1: Factors Influencing the Stability of Cysteine Adducts

| Factor | Description | Potential Impact on 7-Cys-DHR Adducts |

| Local Chemical Environment | The pH, polarity, and presence of other reactive species surrounding the adduct. | May catalyze secondary reactions or influence bond cleavage. |

| Adduct Location | The position of the cysteine residue within a protein's primary, secondary, or tertiary structure. | Can affect accessibility and steric strain, influencing stability. C-terminal adducts may exhibit enhanced stability. rsc.org |

| Secondary Reactions | Intramolecular reactions that can occur post-adduction, such as cyclization or Schiff base formation. | Could lead to a more permanent, stable lesion from an initially less stable adduct. nih.gov |

| Analytical Conditions | The buffers, reagents (e.g., for reduction and alkylation), and energy applied during analytical procedures like mass spectrometry. | Can potentially lead to the artificial breakdown or alteration of the native adduct. nih.gov |

Stereochemical Considerations in Adduct Formation

Stereochemistry plays a pivotal role in the formation of adducts by this compound, as both the dehydroretronecine (DHR) moiety and the cysteine residue are chiral. A chemical reaction that can produce multiple stereoisomeric products but favors the formation of one over the others is known as stereoselective. wikipedia.orgsaskoer.ca This selectivity is dictated by differences in the activation energies of the reaction pathways, which are influenced by steric hindrance and electronic interactions. wikipedia.org

Dehydroretronecine itself is a chiral molecule. When it reacts with nucleophilic sites on macromolecules, it can result in the formation of diastereomers. For example, the reaction of DHR with the deoxyguanosine in DNA has been shown to produce epimers (a specific type of diastereomer) at the C7 position. acs.org This demonstrates that the approach of the nucleophile to the planar, electrophilic DHR intermediate is subject to stereochemical control, leading to a preferential formation of one stereoisomer.

The cysteine molecule in the 7-Cys-DHR adduct also possesses a chiral center. In biological systems, L-cysteine is the naturally occurring enantiomer. The specific three-dimensional arrangement of the cysteine residue when it acts as a nucleophile can influence the rate and stereochemical outcome of the adduct formation. The interaction between two chiral entities—the DHR and the incoming cysteine—means that the transition states leading to different diastereomeric adducts will have different energies, resulting in a diastereoselective reaction.

Enzymes, which are themselves chiral, often catalyze reactions with high stereoselectivity. mdpi.com If the formation of 7-Cys-DHR from DHR and cysteine is enzyme-mediated, it is expected to be highly stereoselective. Furthermore, any subsequent reaction of 7-Cys-DHR with another macromolecule (e.g., a protein or DNA) will also be influenced by the inherent chirality of the biological target. Studies on other chiral molecules have shown that stereochemistry can significantly impact interactions, where even small differences in the 3D structure of an enantiomer can alter binding and biological effects. nih.gov

Table 2: Key Stereochemical Concepts in 7-Cys-DHR Adduct Formation

| Concept | Definition | Relevance to 7-Cys-DHR |

| Chirality | A geometric property of a molecule that is non-superimposable on its mirror image. | Both the dehydroretronecine (DHR) core and the cysteine residue are chiral. |

| Stereoselectivity | The preferential formation in a chemical reaction of one stereoisomer over another. wikipedia.org | The reaction of DHR with cysteine, and the subsequent reaction of 7-Cys-DHR with macromolecules, are expected to be stereoselective. |

| Diastereomers | Stereoisomers that are not mirror images of one another. They have different physical properties. | The reaction of chiral DHR with chiral L-cysteine can form diastereomers. The reaction of 7-Cys-DHR with chiral macromolecules can also produce diastereomeric adducts. |

| Epimers | Diastereomers that differ in configuration at only one of several stereogenic centers. | The reaction of DHR with DNA is known to produce epimers, indicating stereocontrol in the adduction process. acs.org |

Advanced Analytical Methodologies for 7 Cysteinyldehydroretronecine and Its Adducts

Chromatographic Separation Techniques

Chromatography is fundamental to the analysis of 7-cysteinyldehydroretronecine, enabling its separation from interfering substances. The choice of technique and the optimization of its parameters are critical for achieving accurate and reliable results.

High-Performance Liquid Chromatography (HPLC) for Isolation and Quantification

High-Performance Liquid Chromatography (HPLC) is the most prevalent technique for the analysis of this compound and related pyrrolizidine (B1209537) alkaloid (PA) adducts. Its application to non-volatile and thermally fragile molecules makes it ideal for separating these adducts without the need for chemical derivatization. When coupled with sensitive detectors, HPLC allows for both the isolation and precise quantification of the target analyte in various samples, including biological fluids and tissues.

Methods are typically developed using a reversed-phase approach, where a nonpolar stationary phase is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often employed to effectively separate the adducts from a complex mixture of matrix components.

Table 1: Example HPLC Parameters for Pyrrolizidine Alkaloid Adduct Analysis

| Parameter | Condition | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 250 x 4.6 mm, 5 µm) | Separation based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile (B52724) and Water with 0.1% Formic Acid | Ensures efficient elution and good peak shape. |

| Flow Rate | 0.3 - 1.0 mL/min | Controls retention time and separation efficiency. |

| Detector | Tandem Mass Spectrometry (MS/MS) or UV (210-220 nm) | Provides high sensitivity and selectivity for detection and quantification. |

Gas Chromatography (GC) Applications

Gas Chromatography (GC) is another powerful separation technique, though its application to this compound is less direct than HPLC. GC separates compounds based on their volatility after they are vaporized in a heated inlet. Due to the low volatility and thermal instability of cysteine adducts, direct analysis is challenging. Therefore, GC applications typically require a derivatization step to convert the analyte into a more volatile and thermally stable form. This chemical modification enhances its suitability for GC analysis.

While less common for this specific adduct, GC coupled with mass spectrometry (GC-MS) offers excellent chromatographic resolution and is a well-established technique for analyzing various metabolites and toxins in biological samples. The choice of carrier gas, such as helium or nitrogen, is crucial for transporting the sample through the column.

Optimization of Stationary and Mobile Phases for Specific Analytes

The success of a chromatographic separation hinges on the careful selection and optimization of the stationary and mobile phases.

Stationary Phase: For the HPLC analysis of this compound, reversed-phase columns, particularly those with C18 (octadecylsilane) bonded silica, are the standard choice. These phases provide effective retention and separation of moderately polar compounds like cysteine adducts from the more polar components of the sample matrix. The particle size and column dimensions are chosen to balance separation efficiency with analysis time and backpressure. In some cases, alternative stationary phases, such as those with pentafluorophenyl (PFP) moieties, may offer unique selectivity due to different interaction mechanisms like dipole-dipole and π-π interactions.

Mobile Phase: The mobile phase composition directly controls the retention and elution of the analyte. For reversed-phase HPLC, the mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol (B129727). The elution strength is modulated by changing the proportion of the organic solvent in a gradient program. The addition of modifiers like formic acid or acetic acid to the mobile phase is critical. These additives help to control the pH, which in turn affects the ionization state and retention behavior of the analyte, leading to improved peak shape and chromatographic resolution.

Mass Spectrometry (MS) for Identification and Structural Characterization

Mass spectrometry is an indispensable tool for the analysis of this compound, providing molecular weight information and structural details that are crucial for unambiguous identification.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of an unknown or suspected compound. For this compound, HRMS can distinguish its molecular formula from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This capability is invaluable for confirming the identity of the adduct in complex biological samples where numerous other compounds are present. Instruments like Time-of-Flight (TOF) and Orbitrap mass analyzers are commonly used to achieve the high resolution required for these measurements.

Table 2: Theoretical Exact Mass of this compound

| Compound | Molecular Formula | Nominal Mass (Da) | Monoisotopic (Exact) Mass (Da) |

|---|---|---|---|

| This compound | C₁₁H₁₅NO₄S | 257 | 257.0722 |

Note: The exact mass is calculated using the mass of the most abundant isotopes of each element (e.g., ¹²C, ¹H, ¹⁴N, ¹⁶O, ³²S).

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is exceptionally well-suited for analyzing polar, thermally labile molecules like this compound. It allows for the transfer of ions from a liquid solution (such as the eluent from an HPLC column) into the gas phase for mass analysis. ESI is a gentle process that typically produces intact molecular ions, most commonly the protonated molecule [M+H]⁺ in positive ion mode, with minimal in-source fragmentation.

This technique is highly sensitive and is the standard ionization method for LC-MS analysis of pyrrolizidine alkaloid adducts. The process involves creating a fine spray of charged droplets, from which solvent evaporates, ultimately leading to the ejection of gas-phase ions that are directed into the mass spectrometer. When combined with tandem mass spectrometry (MS/MS), ESI allows for the selection of the [M+H]⁺ precursor ion, its fragmentation, and the analysis of the resulting product ions, providing structural confirmation and enabling highly selective and sensitive quantification.

Tandem Mass Spectrometry (MS/MS) for Fragment Ion Analysis

Spectroscopic Characterization Methods for Adduct Structure

Spectroscopic methods are vital for the unambiguous structural confirmation of newly synthesized or isolated compounds. While mass spectrometry provides information on mass and fragmentation, techniques like NMR, UV-Vis, and CD spectroscopy offer complementary data on the compound's precise atomic arrangement, electronic properties, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used to determine the exact structure of a molecule. nih.govnih.gov It relies on the magnetic properties of atomic nuclei (like ¹H and ¹³C) within a strong external magnetic field. nih.gov The resulting spectrum provides detailed information about the chemical environment of each atom, their connectivity, and their spatial relationships. mdpi.com

For the structural characterization of 7-Cys-DHP, both ¹H and ¹³C NMR would be essential. The ¹H NMR spectrum would show distinct signals for each proton in the molecule, and their splitting patterns (multiplicity) would reveal adjacent protons, confirming the structure of the pyrrolizidine ring and the cysteine moiety. youtube.com Crucially, NMR can confirm the point of attachment between the cysteine and the dehydroretronecine (B1196577) core by observing correlations between the protons on the cysteine and the protons at the C7 position of the DHP ring in 2D NMR experiments like COSY and HMBC. acs.orgnih.gov The chemical shifts (measured in ppm) are highly sensitive to the electronic environment, providing definitive proof of the covalent bond formation. chemistry-chemists.com

| Expected NMR Information | Description |

|---|---|

| 1H Chemical Shifts | Provide information on the electronic environment of each proton. Signals corresponding to the DHP core and the cysteine residue would be observed. |

| 13C Chemical Shifts | Identify all unique carbon atoms in the molecule, confirming the carbon skeleton of both the DHP and cysteine parts of the adduct. nih.gov |

| Spin-Spin Coupling (J-coupling) | Reveals the connectivity between adjacent protons, helping to assign protons within the DHP and cysteine structures. |

| 2D NMR (e.g., COSY, HMBC) | Establishes correlations between protons (COSY) and between protons and carbons over multiple bonds (HMBC), which is critical for confirming the C7-S covalent link between the DHP and cysteine moieties. mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum by a molecule. uva.es This absorption corresponds to the excitation of electrons to higher energy orbitals and is characteristic of molecules containing chromophores (light-absorbing functional groups). nih.gov

The pyrrole (B145914) ring system within the dehydroretronecine (DHP) moiety of 7-Cys-DHP is a chromophore. While UV-Vis spectroscopy is less structurally informative than NMR or MS, it is a valuable and straightforward technique for quantification and for monitoring reactions. acs.org In the context of PA research, UV-Vis spectroscopy is often used in colorimetric assays. For example, pyrrole-containing compounds react with Ehrlich's reagent (containing 4-dimethylaminobenzaldehyde) to produce a colored product with a characteristic maximum absorbance (λmax) around 560-565 nm. researchgate.netmdpi.com This reaction can be used to quantify the total amount of pyrrolic adducts, including 7-Cys-DHP, in a sample. The intensity of the absorbance is directly proportional to the concentration of the pyrrolic compound, according to the Beer-Lambert law. uva.es

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. mdpi.com This technique is exceptionally sensitive to the three-dimensional or secondary structure of macromolecules, particularly proteins. lcms.cz

While 7-Cys-DHP itself is a small chiral molecule, the most significant application of CD spectroscopy in this context is to study its adducts with proteins. When 7-Cys-DHP forms a covalent bond with a protein, it can alter the protein's secondary structure (e.g., the content of α-helices and β-sheets). Far-UV CD spectroscopy (190–250 nm) can detect these changes, providing insight into the conformational disruption caused by the adduct formation. nih.govlcms.cz Furthermore, near-UV CD (250-320 nm) is sensitive to the local environment of aromatic amino acid residues and can detect subtle changes in the protein's tertiary structure upon adduct formation. Therefore, CD is a powerful tool for investigating the structural consequences of protein modification by reactive PA metabolites. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Sample Preparation and Extraction Protocols for Research Studies

The quality and reliability of analytical results for 7-Cys-DHP and its adducts are critically dependent on the sample preparation and extraction protocols. southalabama.edunih.gov The primary goals of these protocols are to efficiently extract the target analytes from the complex biological matrix (e.g., tissue, blood, urine), remove interfering substances, and concentrate the analyte to a level suitable for detection. scielo.brresearchgate.net

For tissue samples, such as from the liver, a typical protocol begins with the immediate snap-freezing of the tissue in liquid nitrogen to quench all metabolic activity and preserve the integrity of the analytes. southalabama.edu The frozen tissue is then weighed and homogenized, often using bead beating tubes, in a solvent like cold 80% methanol to simultaneously extract metabolites and precipitate proteins. southalabama.edu

For blood samples, different fractions may be analyzed. To measure protein adducts, blood is centrifuged to separate plasma and blood cells. mdpi.com Proteins like hemoglobin or albumin can be isolated, and the adducts are often analyzed after chemical or enzymatic digestion of the protein. Common extraction techniques include:

Protein Precipitation (PPT): This is a simple and common first step where a cold organic solvent, such as acetone (B3395972) or methanol, is added to a biological fluid or tissue homogenate. mdpi.commun.ca This denatures and precipitates the bulk of the proteins, leaving smaller molecules like 7-Cys-DHP in the supernatant for further analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous phase and an organic solvent). It is effective for separating analytes from interfering matrix components.

Solid-Phase Extraction (SPE): SPE is a highly effective and widely used clean-up technique. The sample extract is passed through a cartridge containing a solid adsorbent. Interfering compounds are washed away, and the analyte of interest is retained on the solid phase, to be eluted later with a different solvent. This allows for both cleanup and concentration of the analyte. uva.es

Method Validation Parameters for Analytical Procedures

The validation of analytical methods is a critical process in ensuring the reliability, reproducibility, and accuracy of quantitative data for this compound (7-Cys-DHR) and its adducts. This process involves a series of experiments to verify that a method is suitable for its intended purpose. demarcheiso17025.com Regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and AOAC International provide guidelines that outline the essential parameters for method validation. demarcheiso17025.comfda.goveuropa.eu These parameters demonstrate that the analytical procedure consistently produces results that are accurate and precise. For complex analyses like the determination of 7-Cys-DHR, typically performed using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), a thorough validation is paramount. mdpi.comdntb.gov.ua

Key validation parameters for analytical procedures targeting 7-Cys-DHR include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. altabrisagroup.comresolian.com

Specificity and Selectivity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components. resolian.comscielo.br In the context of 7-Cys-DHR analysis, the method must be able to distinguish it from other structurally similar pyrrolizidine alkaloids (PAs) or endogenous matrix components. scielo.br This is often demonstrated by analyzing blank matrix samples (e.g., plasma, tissue homogenate) to ensure no interfering peaks are present at the retention time of the analyte. scielo.br For LC-MS/MS methods, specificity is enhanced by using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions are monitored for the analyte and its internal standard. nih.govnih.gov

Linearity and Range

Linearity refers to the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. europa.euich.org The range is the interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. europa.euich.org A calibration curve is typically generated by plotting the response (e.g., peak area ratio of analyte to internal standard) against the concentration of the analyte. altabrisagroup.com The linearity is often evaluated by the correlation coefficient (r) or the coefficient of determination (r²), which should ideally be close to 1. demarcheiso17025.com

Table 1: Representative Linearity and Range Data for Pyrrolizidine Alkaloid Analysis

| Parameter | Typical Value/Range | Comment |

| Calibration Range | 0.05 - 100 ng/mL | Dependent on expected analyte concentration and matrix. |

| Correlation Coefficient (r) | > 0.99 | Indicates a strong linear relationship. |

| Regression Model | Linear, weighted (1/x or 1/x²) | Weighting is often used to improve accuracy at lower concentrations. |

| Number of Calibrants | 6-8 non-zero levels | To adequately define the calibration curve. |

Accuracy

Accuracy measures the closeness of agreement between a measured value and the accepted true or reference value. resolian.comeuropa.eu It is typically assessed by analyzing quality control (QC) samples prepared at different concentration levels (low, medium, and high) within the calibration range. mdpi.com The accuracy is expressed as the percentage of the nominal (spiked) concentration. europa.eu According to FDA guidance for bioanalytical methods, the mean value should be within ±15% of the nominal value, except at the Lower Limit of Quantitation (LLOQ), where it should not deviate by more than ±20%. fda.gov

Precision

Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. resolian.com It is usually expressed as the coefficient of variation (CV) or relative standard deviation (RSD). Precision is evaluated at two levels:

Repeatability (Intra-assay precision): Assesses precision over a short interval of time with the same analyst and equipment. demarcheiso17025.com

Intermediate Precision (Inter-assay precision): Expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. demarcheiso17025.com

Similar to accuracy, the acceptance criterion for precision is typically a CV or RSD of ≤15% for QC samples, and ≤20% for the LLOQ. fda.gov

Table 2: Typical Accuracy and Precision Acceptance Criteria and Findings for PA Adduct Analysis

| QC Level | Concentration (Illustrative) | Acceptance Criteria (Accuracy) | Acceptance Criteria (Precision) | Typical Findings (Accuracy) | Typical Findings (Precision) |

| LLOQ | 0.5 ng/mL | 80-120% | ≤20% RSD | 88.5% - 99.2% mdpi.com | <15% mdpi.com |

| Low | 1.5 ng/mL | 85-115% | ≤15% RSD | 85.0% - 98.0% mdpi.com | <15% mdpi.com |

| Medium | 50 ng/mL | 85-115% | ≤15% RSD | Within ±15% | <15% |

| High | 75 ng/mL | 85-115% | ≤15% RSD | Within ±15% | <15% |

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. scielo.br The Limit of Quantitation (LOQ) is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.euich.org The LOQ is often the lowest concentration on the calibration curve and must meet the acceptance criteria for accuracy and precision. nih.gov For LC-MS/MS assays, the LOQ is often determined as the concentration where the analyte signal is at least five times the signal of a blank sample. nih.gov

Table 3: Reported Detection and Quantitation Limits for Pyrrolizidine Alkaloids in Various Matrices

| Matrix | LOD Range (µg/kg) | LOQ Range (µg/kg) | Reference |

| Honey | 0.015 - 0.30 | 0.05 - 1.00 | mdpi.com |

| Tea | 0.03 - 0.75 | 0.1 - 2.5 | mdpi.com |

| Milk | 0.014 - 0.682 | 0.045 - 2.273 | mdpi.com |

| General Foodstuffs | N/A | 0.010 - 0.087 | nih.gov |

| Spices | N/A | 0.04 - 0.76 | nih.gov |

Robustness

Robustness is a measure of a method's capacity to remain unaffected by small, but deliberate, variations in method parameters. europa.eu This provides an indication of its reliability during normal usage. For LC-MS/MS methods, robustness can be evaluated by varying parameters such as the mobile phase composition, flow rate, column temperature, and source parameters. europa.eumdpi.com The evaluation of robustness is considered during the development phase of the analytical procedure. europa.eu

Matrix Effect and Recovery

The matrix effect is the suppression or enhancement of ionization of the analyte by the presence of co-eluting, interfering compounds in the sample matrix. resolian.com It is a significant consideration in LC-MS/MS-based bioanalysis. It is typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of the analyte in a neat solution. nih.gov

Recovery refers to the extraction efficiency of an analytical method, determined by comparing the analytical response from an extracted sample with the response from a sample where the analyte was added post-extraction. resolian.com While high recovery is desirable, consistent and precise recovery is more critical for a reliable method, especially when using a stable isotope-labeled internal standard that can compensate for analyte loss and matrix effects. nih.gov Studies on PA analysis have reported recoveries generally ranging from 50% to 120%. nih.gov

Computational and Theoretical Investigations of 7 Cysteinyldehydroretronecine Chemistry

Molecular Modeling and Dynamics Simulations of Interactions

Molecular modeling and molecular dynamics (MD) simulations are indispensable tools for exploring the dynamic nature of molecular systems. nih.govpeerj.com These methods allow researchers to observe the movement and interactions of molecules over time, providing a virtual microscope to see how 7-cysteinyldehydroretronecine might interact with its biological environment, such as within the active site of an enzyme or near a DNA strand.

MD simulations begin by creating a computer model of the system, for instance, this compound solvated in water or interacting with a protein. nih.gov The forces between all atoms are then calculated using a set of parameters known as a force field (e.g., AMBER, CHARMM, GROMOS). frontiersin.org Based on these forces, the simulation calculates the subsequent positions and velocities of all atoms over a very short time step (femtoseconds), and this process is repeated millions of times to generate a trajectory of the molecule's behavior. nih.gov

For this compound, MD simulations could be used to:

Analyze Conformational Flexibility: Determine the most stable three-dimensional shapes (conformations) of the molecule and the energy barriers between them.

Study Solvation: Model how water molecules arrange around the compound and understand its solubility characteristics.

Simulate Protein Binding: Investigate how this compound binds to proteins, identifying key amino acid residues involved in the interaction. This can help elucidate mechanisms of toxicity, such as enzyme inhibition. frontiersin.orgmdpi.com

The results from such simulations can be analyzed to calculate various properties, including interaction energies between the molecule and its target, which are crucial for understanding the stability of the complex. nih.gov

Table 1: Illustrative Interaction Energy Contributions from a Hypothetical MD Simulation of this compound Binding to a Protein Active Site.

| Interaction Component | Calculated Energy (kcal/mol) | Description |

| Van der Waals Energy | -35.2 | Arises from temporary fluctuations in electron density, contributing to non-polar attraction. |

| Electrostatic Energy | -58.6 | Represents the forces between permanent partial charges on the atoms of the molecule and the protein. |

| Polar Solvation Energy | +70.5 | The energy cost of removing the molecule and the binding site from water. |

| Non-Polar Solvation Energy | -4.1 | Energy gained from the hydrophobic effect upon binding. |

| Total Binding Free Energy | -27.4 | The overall predicted energy of binding, indicating a stable interaction. |

Note: This table is for illustrative purposes only and does not represent actual experimental or calculated data.

Quantum Mechanical (QM) and Hybrid QM/MM Calculations

For a more accurate description of chemical reactions, such as the formation of this compound or its covalent binding to a target, methods based on quantum mechanics (QM) are required. chemrxiv.org QM methods solve the Schrödinger equation to describe the electronic structure of a molecule. However, these calculations are computationally very expensive.

A powerful approach for studying reactions in large systems like enzymes is the hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) method. chemrxiv.orgumn.edu In this technique, the chemically active region (e.g., the reacting atoms of this compound and the key parts of the enzyme active site) is treated with a high-accuracy QM method, while the rest of the protein and solvent are treated with a much faster MM force field. umn.edu This approach balances accuracy with computational feasibility, making it ideal for simulating enzymatic processes. pku.edu.cn

Density Functional Theory (DFT) is the most widely used QM method in computational chemistry. nih.gov Instead of calculating the complex wavefunction for every electron, DFT determines the system's energy from its electron density, which is a simpler quantity. diva-portal.org This makes DFT computationally efficient enough to handle relatively large molecules while providing good accuracy for geometries and reaction energies. mdpi.com

DFT can be applied to this compound to:

Optimize Molecular Geometry: Predict the most stable 3D structure with high precision.

Calculate Reaction Energetics: Determine the energy changes (enthalpy and free energy) for its formation and subsequent reactions, predicting whether a reaction is favorable.

Analyze Electronic Properties: Map the distribution of electrons in the molecule to identify reactive sites. For example, it can identify the atoms most susceptible to nucleophilic or electrophilic attack. arxiv.org

A study on the addition of cysteine to dopaquinone, a different but analogous reaction, used DFT to understand why the reaction occurs at a specific position, calculating the activation barriers for different pathways. rsc.org Similar calculations for this compound could elucidate the precise mechanism of its formation from dehydroretronecine (B1196577) and cysteine.

The Quantum Theory of Atoms in Molecules (QTAIM) is a method that analyzes the topology of the electron density calculated from a QM computation to define atoms and the chemical bonds between them. nih.gov By finding critical points in the electron density, QTAIM can characterize the nature of chemical interactions. For example, it can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds or van der Waals forces.

For this compound, QTAIM could be used to:

Characterize Covalent Bonds: Analyze the nature of the key carbon-sulfur bond formed between the dehydroretronecine moiety and the cysteine residue.

Identify Non-Covalent Interactions: Map and quantify intramolecular hydrogen bonds that stabilize the molecule's conformation or intermolecular interactions responsible for its binding to a biological target.

Table 2: Illustrative QTAIM Parameters Calculated at the Bond Critical Point (BCP) for Key Interactions in this compound.

| Bond/Interaction | Electron Density (ρ) | Laplacian (∇²ρ) | Interpretation |

| C7-S (Covalent) | High positive value | Negative value | Shared interaction, characteristic of a strong covalent bond. |

| O-H···N (Intramolecular H-bond) | Low positive value | Positive value | Closed-shell interaction, indicative of a hydrogen bond. |

Note: This table is for illustrative purposes only, showing the type of data generated by QTAIM analysis.

Density Functional Theory (DFT) for Energetics and Electronic Structure

Prediction and Characterization of Adduct Structures and Reaction Pathways

Computational methods are increasingly used to predict the products of chemical reactions and map out the entire reaction pathway. biorxiv.org For a molecule like this compound, which is itself an adduct, computational chemistry can be used to predict further reactions it might undergo. This involves identifying all possible reactive sites on the molecule and exploring potential reactions with other biological molecules, such as DNA bases or other amino acid residues.

By calculating the potential energy surface for a proposed reaction, researchers can identify the transition state—the highest energy point along the reaction path. The energy of this transition state determines the activation energy, which controls the reaction rate. Computational tools can thus predict which reaction pathways are most likely to occur under physiological conditions. DFT calculations are particularly valuable for locating transition states and calculating reaction barriers. rsc.org

Simulation of Enzymatic Reaction Mechanisms Involving this compound Precursors

The formation of this compound in the body is a result of the metabolic activation of its parent compounds, pyrrolizidine (B1209537) alkaloids (PAs). This process is catalyzed by cytochrome P450 enzymes in the liver, which oxidize the PA to a highly reactive pyrrolic ester, dehydroretronecine (DHR). DHR is then detoxified by conjugation with glutathione (B108866) (a tripeptide containing cysteine) or cysteine itself.

Simulating this enzymatic process is a complex task well-suited for QM/MM methods. chemrxiv.org Such simulations can provide a step-by-step view of the reaction mechanism within the enzyme's active site. Key questions that can be addressed include:

How does the enzyme bind the initial PA?

What is the exact mechanism of the oxidation reaction to form DHR?

How does the enzyme facilitate the subsequent nucleophilic attack by cysteine or glutathione on DHR?

Which amino acid residues in the active site are critical for catalysis? umn.edu

By simulating these precursor reactions, computational studies can reveal the factors that control the rate of formation of toxic adducts like this compound, providing fundamental insights into the mechanisms of PA toxicity.

Interdisciplinary Academic Perspectives and Future Research Directions

Comparative Studies with Other Pyrrolizidine (B1209537) Alkaloid Metabolites

The toxic effects of pyrrolizidine alkaloids are intrinsically linked to their bioactivation in the liver into reactive pyrrolic metabolites, primarily dehydroalkaloids. These electrophilic intermediates can bind to cellular macromolecules or be detoxified through conjugation, often with glutathione (B108866) (GSH). The subsequent metabolism of the glutathione conjugate leads to the formation of 7-cysteinyldehydroretronecine. Comparative studies of different parent PAs reveal significant variations in their metabolic fates, which likely accounts for their differing toxicities. nih.gov

Research comparing the metabolism of four distinct PAs—seneciphylline, retrorsine (B1680556), monocrotaline (B1676716), and trichodesmine—in isolated perfused rat livers highlights these differences. nih.gov The proportion of the parent PA removed by the liver varied substantially, from 93% for retrorsine to 55% for trichodesmine. nih.gov These dehydroalkaloids are considered largely responsible for PA toxicity. nih.gov

A primary detoxification pathway involves the conversion of the dehydroalkaloid to a glutathione conjugate, 7-glutathionyl-6,7-dihydro-1-hydroxymethyl-5H-pyrrolizine (GSDHP). nih.gov The rate of this conjugation and its subsequent release varies dramatically among PAs. For instance, GSDHP release into bile was more than tenfold higher for retrorsine compared to trichodesmine. nih.gov The amount of reactive pyrroles that become irreversibly bound to liver tissue—a probable indicator of hepatotoxicity—also differs, with retrorsine resulting in the highest amount of bound pyrroles and monocrotaline the lowest among the group studied. nih.gov The chemical form of these bound pyrroles is identified as a 7-thioether conjugate of the dehydroretronecine (B1196577) core structure, the same type of linkage found in this compound. nih.gov

Further in-vitro studies using human and rat liver microsomes to metabolize six different PAs (echimidine, europine, heliosupine, jacobine (B1672728), lasiocarpine, and senecionine) reinforce this diversity in metabolic outcomes. nih.gov For example, after a 60-minute incubation with rat liver microsomes, the parent PA was almost fully transformed in the case of senecionine (B1681732), whereas about 70% of jacobine remained unmetabolized. nih.gov Lasiocarpine was found to produce the highest amount of dehydrogenated metabolites. nih.gov These comparative data underscore that the propensity to form the initial reactive dehydroalkaloid, and subsequently the glutathione and cysteine conjugates, is highly dependent on the structure of the parent PA.

Table 1: Comparative Metabolism of Pyrrolizidine Alkaloids in Perfused Rat Liver nih.gov

| Pyrrolizidine Alkaloid | PA Removed by Liver (%) | GSDHP Released into Bile (nmol/g liver) | Bound Pyrroles in Liver (nmol/g liver) |

|---|---|---|---|

| Retrorsine | 93 | 880 | 195 |

| Seneciphylline | Not Specified | Not Specified | Not Specified |

| Monocrotaline | Not Specified | Not Specified | 55 |

| Trichodesmine | 55 | 80 | Not Specified |

Advanced Methodological Developments for this compound Research

The study of this compound is challenging due to its reactive nature, low endogenous concentrations, and complex biological matrix. Progress in this area is highly dependent on the development and application of advanced analytical methodologies.

Sample Preparation and Extraction: Effective research begins with robust sample preparation. Techniques like solid-phase extraction (SPE) are crucial for extracting and concentrating the target analyte from complex biological samples such as blood, urine, or tissue homogenates, while removing interfering substances. nih.govcdc.gov

Chromatographic Separation and Mass Spectrometric Detection: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) has become the standard for analyzing PA metabolites. sepscience.commdpi.com Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers exceptional sensitivity and selectivity, allowing for the reliable quantification of metabolites at very low levels (ng/L or ppb). nih.govnih.gov

High-resolution mass spectrometry (HRMS) analyzers, such as Time-of-Flight (TOF), Quadrupole-Time-of-Flight (QTOF), and Orbitrap, are particularly valuable. mdpi.com HRMS provides highly accurate mass measurements (often with less than 5 ppm error), which aids in the confident identification of unknown metabolites and the elucidation of their elemental composition. mdpi.com This capability is essential for distinguishing this compound from other structurally similar metabolites.

Structural Elucidation: While MS techniques are powerful for identification and quantification, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for unequivocal structure elucidation. mdpi.com Though it has lower sensitivity compared to MS, NMR provides detailed information about the chemical structure of a molecule, which is critical for confirming the identity of novel or uncharacterized metabolites discovered using MS-based approaches. mdpi.com

The integration of these advanced methods is key. A typical workflow would involve using LC-HRMS for initial screening and identification of potential metabolites in a biological sample, followed by targeted LC-MS/MS for sensitive quantification. For definitive structural confirmation of a newly identified conjugate, the compound would need to be isolated in sufficient quantity for NMR analysis.

Unaddressed Research Questions and Future Scholarly Avenues

Despite progress, significant gaps remain in the understanding of this compound's role in PA toxicology. Future research should be directed toward several key areas:

Toxicokinetics and Biodistribution: The complete toxicokinetic profile of this compound itself remains to be characterized. mhmedical.com Key unanswered questions include: How is this metabolite absorbed, distributed to various tissues, further metabolized, and ultimately excreted? Understanding its stability and half-life in different biological compartments is crucial for assessing its toxicological relevance.

Mechanism of Toxicity: While the formation of pyrrolic-macromolecular adducts is a known mechanism of PA-induced toxicity, the specific contribution of this compound is not well defined. Is it merely a detoxification product on the path to excretion, or does it possess its own cytotoxic or pneumotoxic potential, as has been suggested for sulfur conjugates of monocrotaline? nih.gov Research is needed to compare its reactivity and toxicity directly with its glutathione precursor and with unbound dehydroretronecine.

Enzymatic Pathways: The conversion of the initial GSDHP conjugate to this compound is presumed to follow the mercapturic acid pathway, involving enzymes like gamma-glutamyl transpeptidase and dipeptidases. However, the specific enzymes involved and the efficiency of this conversion in the context of PA metabolism have not been thoroughly investigated in vivo.

Biomarker Development: The detection of specific, stable metabolites in accessible matrices like urine or blood is a promising strategy for monitoring PA exposure. Future studies should explore whether this compound or a downstream metabolite thereof could serve as a reliable and sensitive biomarker for exposure to certain PAs. This requires the development of highly specific and validated quantitative analytical methods suitable for routine monitoring. nih.gov

Comparative Toxicology: As noted, different PAs produce varying levels of pyrrolic metabolites. nih.govnih.gov A significant unanswered question is how the structure of the parent PA dictates the rate of formation and the subsequent fate of this compound. Systematic studies comparing a wider range of PAs are needed to build predictive models relating PA structure to the formation of this specific metabolite and its toxicological consequences.

Q & A

Q. What are the recommended protocols for synthesizing and characterizing 7-Cysteinyldehydroretronecine?

Synthesis should follow rigorous organic chemistry protocols, including detailed documentation of reaction conditions (solvents, catalysts, temperature). Characterization requires multi-modal analytical validation:

- NMR spectroscopy (¹H, ¹³C, and 2D techniques like COSY/HSQC) for structural elucidation.

- High-resolution mass spectrometry (HRMS) to confirm molecular weight and purity.

- Chromatographic methods (HPLC, TLC) to assess purity (>95% recommended for biological assays).

Experimental details must adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry), with supplemental data for reproducibility .

Q. How should researchers design a study to investigate the biological activity of this compound?

Use the PICO framework (Population, Intervention, Comparison, Outcome) to define objectives. For in vitro studies:

- Cell lines : Select models relevant to the compound’s hypothesized activity (e.g., hepatocytes for toxicity studies).

- Dose-response curves : Include a wide concentration range (nM to mM) to identify IC₅₀/EC₅₀ values.

- Controls : Use positive (known inhibitors/agonists) and negative (vehicle-only) controls.

For in vivo studies, adhere to ethical guidelines for animal models, including sample size justification and randomization .

Q. What literature review strategies are critical for contextualizing this compound research?

- Systematic searches : Use databases like PubMed, SciFinder, and Web of Science with keywords (e.g., “pyrrolizidine alkaloid derivatives,” “hepatotoxicity”).

- Critical appraisal : Prioritize peer-reviewed studies with robust methodologies (e.g., controlled experiments, statistical validation).

- Gap analysis : Identify understudied areas (e.g., long-term metabolic fate, species-specific toxicity) to frame novel hypotheses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity data for this compound?

Contradictions often arise from variability in:

- Compound purity : Verify via orthogonal methods (e.g., elemental analysis, NMR).

- Experimental models : Compare outcomes across cell lines (e.g., primary vs. immortalized hepatocytes) or animal species.

- Analytical techniques : Cross-validate results using LC-MS/MS for metabolite profiling and transcriptomics for mechanistic insights.

Publish raw data and statistical code to enable meta-analyses .

Q. What advanced methodologies are suitable for studying the metabolic pathways of this compound?

- Isotope labeling : Use ¹⁴C or deuterated analogs to trace metabolic intermediates in in vitro microsomal assays.

- Multi-omics integration : Combine metabolomics (LC-HRMS), proteomics (SILAC), and transcriptomics (RNA-seq) to map hepatic metabolism.

- Computational modeling : Apply tools like Molecular Dynamics (MD) simulations to predict enzyme-substrate interactions (e.g., CYP450 isoforms) .

Q. How can researchers address missing data in longitudinal studies of 7-Cysteinyldehydroretnonecine exposure?

Implement multiple imputation techniques (Rubin’s framework) to handle missing data while preserving statistical power. Validate imputation models with sensitivity analyses (e.g., comparing complete-case vs. imputed datasets). Pre-register analysis plans to minimize bias .

Q. What strategies optimize reproducibility in mechanistic studies of this compound?

- Pre-registration : Document hypotheses, protocols, and analysis plans on platforms like Open Science Framework.

- Blinded experiments : Separate sample preparation and data analysis roles to reduce observer bias.

- Reagent validation : Use certified reference materials and lot-tracking for critical reagents (e.g., enzymes, antibodies) .

Methodological Frameworks

How to apply the FINER criteria to evaluate research questions on this compound?

- Feasible : Ensure access to specialized equipment (e.g., LC-MS, animal facilities).

- Novel : Target gaps like epigenetic effects or cross-species comparative toxicology.

- Ethical : Follow institutional review boards (IRB) for studies involving human tissues or animal models.

- Relevant : Align with public health priorities (e.g., hepatotoxicity risk assessment) .

Q. What bioinformatics tools are recommended for integrating multi-omics data in this compound research?

- Pathway analysis : Use KEGG, Reactome, or Ingenuity Pathway Analysis (IPA) to link metabolites to biological pathways.

- Network modeling : Apply Cytoscape for protein-protein interaction networks.

- Data repositories : Deposit raw omics data in public databases (e.g., MetaboLights, GEO) .

Ethical and Reporting Standards

Q. How to ensure compliance with ethical guidelines in toxicology studies involving this compound?

Q. What are the key elements of a rigorous discussion section in publications on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.